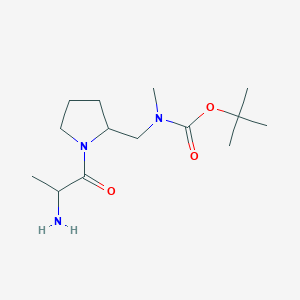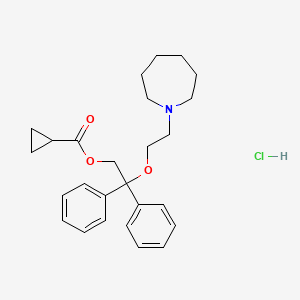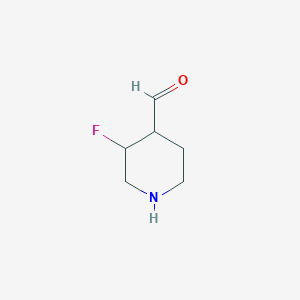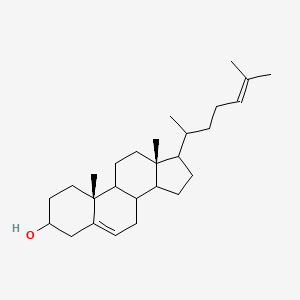
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disu lphonatocuprate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) is a complex organic compound that belongs to the class of azo dyes. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics. The presence of multiple functional groups, including amino, chloro, hydroxy, and sulpho groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) involves several steps:
Formation of the Triazine Ring: The initial step involves the formation of the triazine ring by reacting cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The triazine derivative is then subjected to an azo coupling reaction with naphthol derivatives.
Sulphonation: The resulting azo compound is further sulphonated to introduce sulpho groups, enhancing its solubility and dyeing properties.
Complexation with Copper: Finally, the sulphonated azo compound is complexed with copper ions to form the desired cuprate complex.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reactions are carried out in reactors equipped with temperature and pH control systems. The use of continuous flow reactors is also common to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Nucleophiles: Ammonia, primary and secondary amines, hydroxide ions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various triazine derivatives with different substituents.
科学的研究の応用
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions involving triazine derivatives.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions, particularly copper. The presence of multiple functional groups allows it to interact with various molecular targets, including enzymes and proteins. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.
類似化合物との比較
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-4-hydroxy-3-(2-sulphophenylazo)naphthalene-2,7-disulphonic acid: Similar structure but lacks the copper complexation.
2-Amino-4,6-dichloro-1,3,5-triazine: A simpler triazine derivative with different reactivity and applications.
Uniqueness
The uniqueness of 3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) lies in its complex structure, which combines the properties of triazine, azo, and sulpho groups, along with copper complexation. This combination imparts unique chemical and physical properties, making it highly valuable in various applications.
特性
分子式 |
C23H12ClCuN7Na4O14S4 |
|---|---|
分子量 |
929.6 g/mol |
IUPAC名 |
tetrasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-hydroxy-4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate;copper |
InChI |
InChI=1S/C23H16ClN7O14S4.Cu.4Na/c24-21-27-22(25)29-23(28-21)26-11-6-9(46(34,35)36)4-8-5-15(49(43,44)45)18(20(33)16(8)11)31-30-12-7-14(48(40,41)42)10-2-1-3-13(47(37,38)39)17(10)19(12)32;;;;;/h1-7,32-33H,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H3,25,26,27,28,29);;;;;/q;;4*+1/p-4 |
InChIキー |
BZDPMNMLCLKSIT-UHFFFAOYSA-J |
正規SMILES |
C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)N)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)



![3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B14782835.png)
![(1S,4aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14782842.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14782844.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14782848.png)

![(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B14782854.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)
